![molecular formula C16H26N4O2S B6789464 2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide](/img/structure/B6789464.png)
2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide
Description
2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide is a complex organic compound that features an adamantane moiety, which is known for its stability and unique three-dimensional structure
Properties
IUPAC Name |
2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-19(2)23(21,22)20-4-3-17-15(20)10-18-16-13-6-11-5-12(8-13)9-14(16)7-11/h3-4,11-14,16,18H,5-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXCMTCEQHDJCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CN=C1CNC2C3CC4CC(C3)CC2C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantylamine derivative. One common method includes the reaction of 2-adamantylamine with formaldehyde and dimethylamine to form the intermediate compound. This intermediate is then reacted with imidazole-1-sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-adamantylamine derivatives: These compounds share the adamantane moiety and exhibit similar stability and structural properties.
Imidazole-1-sulfonamide derivatives: These compounds have similar functional groups and can undergo comparable chemical reactions.
Uniqueness
2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide is unique due to the combination of the adamantane moiety with the imidazole-1-sulfonamide structure. This combination imparts both stability and reactivity, making it a versatile compound for various applications.
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